molecular formula C7H10N2 B1450457 1-ethyl-4-vinyl-1H-pyrazole CAS No. 1525353-63-2

1-ethyl-4-vinyl-1H-pyrazole

Cat. No.: B1450457
CAS No.: 1525353-63-2
M. Wt: 122.17 g/mol
InChI Key: NWNOTWZWWRAUMN-UHFFFAOYSA-N
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Description

1-Ethyl-4-vinyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties. Pyrazoles have been extensively studied due to their applications in various fields, including medicine, agriculture, and materials science .

Biochemical Analysis

Biochemical Properties

1-ethyl-4-vinyl-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition can lead to increased levels of these neurotransmitters, which may have implications for the treatment of neurological disorders. Additionally, this compound has been found to interact with acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the nervous system

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to modulate the activity of key signaling molecules such as protein kinases and phosphatases, which play crucial roles in regulating cell growth, differentiation, and apoptosis . Furthermore, this compound has been observed to affect the expression of genes involved in oxidative stress response, inflammation, and cell cycle regulation . These effects can lead to changes in cellular metabolism and overall cell function, highlighting the potential therapeutic applications of this compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It has been found to bind to the active sites of enzymes such as MAO and AchE, leading to their inhibition . This binding is facilitated by the presence of nitrogen atoms in the pyrazole ring, which can form hydrogen bonds and other interactions with the enzyme’s active site residues . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes, further elucidating the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to changes in cellular function, including alterations in gene expression, enzyme activity, and metabolic processes . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit neuroprotective effects, potentially due to its ability to inhibit MAO and AchE . At higher doses, this compound can exhibit toxic effects, including oxidative stress, inflammation, and cell death . These dose-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to neurotransmitter metabolism and oxidative stress response . The compound interacts with enzymes such as MAO and AchE, influencing the levels of neurotransmitters and other metabolites . Additionally, this compound has been found to affect the activity of enzymes involved in the detoxification of reactive oxygen species (ROS), such as superoxide dismutase (SOD) and catalase . These interactions can lead to changes in metabolic flux and metabolite levels, further elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound has been found to interact with membrane transporters such as P-glycoprotein (P-gp), which can affect its cellular uptake and distribution . Additionally, this compound can bind to plasma proteins, influencing its bioavailability and distribution within the body . These interactions highlight the importance of considering the compound’s transport and distribution when evaluating its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The presence of this compound in these compartments can affect its interactions with biomolecules and its overall activity, further elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-vinyl-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of ethylhydrazine with vinyl ketones under acidic or basic conditions. The reaction is usually carried out in ethanol or another suitable solvent, with the temperature maintained between 50-100°C to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields. Catalysts like FeCl3 or polyvinyl pyrrolidine can be used to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-vinyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-4-vinyl-1H-pyrazole has numerous applications in scientific research:

Comparison with Similar Compounds

  • 1-Methyl-4-vinyl-1H-pyrazole
  • 1-Ethyl-3-vinyl-1H-pyrazole
  • 1-Phenyl-4-vinyl-1H-pyrazole

Uniqueness: 1-Ethyl-4-vinyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

IUPAC Name

4-ethenyl-1-ethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-3-7-5-8-9(4-2)6-7/h3,5-6H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNOTWZWWRAUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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